N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
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Overview
Description
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several steps. One common synthetic route includes the Friedländer reaction, which is a classical method for constructing the 1,5-naphthyridine scaffold. Other methods include the Skraup synthesis, Semmler-Wolff reaction, and hetero-Diels-Alder reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in chemotherapy.
Industry: It is used in the development of new materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds include other fused 1,5-naphthyridines such as 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Compared to these compounds, N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride exhibits unique properties such as higher cytotoxicity and better binding affinity to DNA .
Properties
CAS No. |
66748-28-5 |
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Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
InChI Key |
CJGRPJLIJGFRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Origin of Product |
United States |
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